REACTION_CXSMILES
|
[H][H].[CH3:3][O:4][C:5]1[CH:10]=[C:9]([N+:11]([O-:13])=[O:12])[C:8]([N+]([O-])=O)=[CH:7][C:6]=1[O:17][CH3:18].[CH3:19][OH:20]>O>[CH2:19]([O:20][C:8]1[CH:7]=[C:6]([O:17][CH3:18])[C:5]([O:4][CH3:3])=[CH:10][C:9]=1[N+:11]([O-:13])=[O:12])[C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1
|
Name
|
|
Quantity
|
456 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C=C(C(=C1)[N+](=O)[O-])[N+](=O)[O-])OC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was refluxed for 2 h
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
Upon cooling in ice a precipitate
|
Type
|
CUSTOM
|
Details
|
was formed which
|
Type
|
FILTRATION
|
Details
|
was filtered off
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
|
Smiles
|
C(C1=CC=CC=C1)OC1=C(C=C(C(=C1)OC)OC)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |